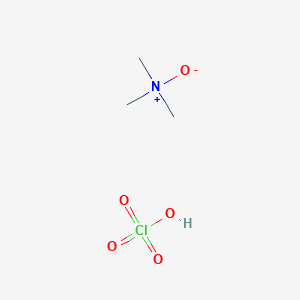
Benzothiazole, 2,3-dihydro-2-(1H-pyrrol-2-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzothiazole, 2,3-dihydro-2-(1H-pyrrol-2-yl)- is a heterocyclic compound that features a benzothiazole ring fused with a pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazole, 2,3-dihydro-2-(1H-pyrrol-2-yl)- can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminothiophenol with aromatic aldehydes in the presence of an acid catalyst. This reaction typically occurs under reflux conditions in a suitable solvent such as ethanol or acetic acid . Another approach involves the use of microwave irradiation to accelerate the reaction, providing a more efficient and environmentally friendly synthesis .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs one-pot multicomponent reactions, which allow for the simultaneous formation of multiple bonds in a single reaction vessel. This method is advantageous as it reduces the number of purification steps and increases overall yield . Additionally, the use of recyclable catalysts and green solvents is becoming increasingly popular in industrial settings to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
Benzothiazole, 2,3-dihydro-2-(1H-pyrrol-2-yl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Electrophilic Substitution Reagents: Halogens, nitrating agents, sulfonating agents
Major Products Formed
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Dihydrobenzothiazoles
Substitution Products: Halogenated, nitrated, and sulfonated benzothiazole derivatives
Applications De Recherche Scientifique
Benzothiazole, 2,3-dihydro-2-(1H-pyrrol-2-yl)- has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of benzothiazole, 2,3-dihydro-2-(1H-pyrrol-2-yl)- involves its interaction with various molecular targets and pathways:
Antibacterial Activity: It inhibits enzymes such as dihydroorotase and DNA gyrase, which are essential for bacterial growth and replication.
Antifungal Activity: The compound disrupts the synthesis of ergosterol, a key component of fungal cell membranes.
Antiviral Activity: It interferes with viral replication by inhibiting viral polymerases and proteases.
Comparaison Avec Des Composés Similaires
Benzothiazole, 2,3-dihydro-2-(1H-pyrrol-2-yl)- can be compared with other similar compounds to highlight its uniqueness:
Conclusion
Benzothiazole, 2,3-dihydro-2-(1H-pyrrol-2-yl)- is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable building block in organic synthesis, while its biological activities offer promising avenues for the development of new therapeutic agents.
Propriétés
Numéro CAS |
31230-94-1 |
|---|---|
Formule moléculaire |
C11H10N2S |
Poids moléculaire |
202.28 g/mol |
Nom IUPAC |
2-(1H-pyrrol-2-yl)-2,3-dihydro-1,3-benzothiazole |
InChI |
InChI=1S/C11H10N2S/c1-2-6-10-8(4-1)13-11(14-10)9-5-3-7-12-9/h1-7,11-13H |
Clé InChI |
TWDUIGDCMXGSRY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)NC(S2)C3=CC=CN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)acetonitrile](/img/structure/B14698526.png)






![Methyl 5-chloro-2-[2-(3-nitroanilino)-2-oxoethoxy]benzoate](/img/structure/B14698587.png)


![7H-Benz[de]anthracen-7-one, 4,9-dichloro-](/img/structure/B14698610.png)
